4,8-Dichloro-2-(trifluoromethyl)quinoline
Description
Significance of Heterocyclic Compounds in Modern Chemistry
Heterocyclic compounds form the backbone of numerous natural products, including alkaloids, vitamins, and hormones. acs.org In the realm of synthetic chemistry, they serve as versatile building blocks for the creation of pharmaceuticals, agrochemicals, and advanced materials. mdpi.com The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts distinct reactivity and allows for a wide range of chemical transformations, making them a focal point of organic synthesis. mdpi.comacs.org
Overview of Quinoline (B57606) as a Privileged Scaffold in Drug Discovery
Quinoline, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in drug discovery. beilstein-journals.orgnih.govnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds. beilstein-journals.orgnih.gov The quinoline core can interact with various biological targets, and its structure is amenable to synthetic modification, allowing for the fine-tuning of pharmacological properties. nih.govbeilstein-archives.org This has led to the development of a wide range of quinoline-based drugs with diverse therapeutic applications, including antimalarial, anticancer, and antibacterial agents. nih.gov
Historical Context and Evolution of Quinoline Chemistry
The history of quinoline chemistry dates back to 1834 when it was first isolated from coal tar. chemspider.com A significant milestone was the discovery of quinine, a naturally occurring quinoline alkaloid from the bark of the Cinchona tree, as an effective treatment for malaria. chemicalbook.comacs.org This discovery spurred extensive research into the synthesis and medicinal properties of quinoline derivatives. chemicalbook.com Over the years, the development of new synthetic methodologies has greatly expanded the library of accessible quinoline-based molecules, leading to their application in various fields beyond medicine. synblock.com
Properties
IUPAC Name |
4,8-dichloro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLBOMMZLXFMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371670 | |
| Record name | 4,8-dichloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18706-35-9 | |
| Record name | 4,8-dichloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18706-35-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to 4,8-Dichloro-2-(trifluoromethyl)quinoline
The construction of the this compound core is a multi-step process that requires precise control over ring formation, halogenation, and trifluoromethylation reactions.
The synthesis of substituted quinolines often begins with the construction of the core heterocyclic ring system from acyclic precursors. A common strategy involves the condensation of an appropriately substituted aniline (B41778) with a β-dicarbonyl compound or its equivalent, followed by cyclization. For this compound, a plausible synthetic pathway would start from 2-chloroaniline.
One established multi-step approach for a related compound, 4-chloro-8-(trifluoromethyl)-quinoline, involves condensing o-trifluoromethyl-aniline with ethyl ethoxymethylene malonate. google.com This is followed by cyclization to form 3-carbethoxy-4-hydroxy-8-trifluoromethyl-quinoline, saponification to the carboxylic acid, and subsequent reaction with phosphorus oxychloride to yield the 4-chloro derivative. google.com A similar sequence starting with a dichlorinated aniline, such as 2,4-dichloroaniline (B164938), and a trifluoromethylated β-ketoester, like ethyl 4,4,4-trifluoroacetoacetate, represents a viable route to the target molecule.
A general sequence can be outlined as follows:
Condensation: Reaction of a substituted aniline with a β-ketoester to form an enamine intermediate.
Cyclization: Thermal or acid-catalyzed intramolecular cyclization (e.g., Conrad-Limpach or Gould-Jacobs reaction) to form a 4-hydroxyquinoline (B1666331) derivative.
Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Achieving the specific 4,8-dichloro-2-(trifluoromethyl) substitution pattern requires regioselective introduction of these functional groups.
Trifluoromethylation: The trifluoromethyl group is often incorporated early in the synthesis by using a building block that already contains the -CF₃ moiety. ontosight.ai For instance, reacting a substituted aniline with ethyl 4,4,4-trifluoroacetoacetate directly places the trifluoromethyl group at the 2-position of the resulting quinoline (B57606) ring. Direct C-H trifluoromethylation of a pre-formed quinoline ring is also possible, though controlling regioselectivity can be challenging. morressier.comrsc.org Methods for direct, 2-position-selective C-H trifluoromethylation of quinoline derivatives have been developed, offering a potential alternative route. morressier.comnih.gov
Halogenation: Selective halogenation of the quinoline ring is crucial. The chlorine atom at the 4-position is typically introduced by converting a 4-hydroxyquinoline intermediate as described previously. The chlorine at the 8-position can be introduced either by starting with a pre-chlorinated aniline (e.g., 2-chloroaniline) or through regioselective C-H halogenation of the quinoline core. Metal-free protocols for the C5-H halogenation of 8-substituted quinolines have been established, demonstrating the feasibility of regioselective halogenation on the benzene (B151609) portion of the quinoline ring. rsc.org
Palladium-catalyzed reactions are powerful tools for constructing C-C and C-N bonds and have been applied to the synthesis of quinoline scaffolds. While not the most direct route to the target compound, these methods offer versatility for creating diverse quinoline libraries. For instance, a palladium-catalyzed annulation of 2-aminoaryl ketones with alkynes can produce polysubstituted quinolines. mdpi.com In the context of this compound, a palladium-catalyzed approach could theoretically be employed to couple precursors, although classical condensation and cyclization reactions are often more direct for this specific substitution pattern. The primary utility of palladium catalysis for this molecule lies in its subsequent functionalization (see section 2.2.1).
The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgcambridge.orgiipseries.org This method is particularly relevant for preparing 2,4-substituted quinolines. wikipedia.org To synthesize a 2-(trifluoromethyl)quinoline (B1226531), a modified Combes reaction can be employed using a trifluoromethyl-β-diketone. wikipedia.org
A study by Sloop investigated the substituent effects on the regioselectivity of a modified Combes pathway that produces trifluoromethylquinolines. wikipedia.org The reaction condenses substituted anilines with trifluoromethyl-β-diketones. The choice of aniline substituent influences the final product; for example, using chloro- or fluoroanilines tends to favor the formation of 4-CF₃ regioisomers, while methoxy-substituted anilines lead to 2-CF₃ quinolines. wikipedia.org By selecting 2,4-dichloroaniline as the starting material and reacting it with a suitable trifluoromethyl-β-diketone under acidic conditions (e.g., polyphosphoric acid), the Combes synthesis could provide a direct route to the desired this compound skeleton. wikipedia.orgcambridge.org
| Synthesis Method | Starting Materials Example | Key Steps | Relevance to Target Compound |
| Multi-step Sequence | 2,4-dichloroaniline, Ethyl 4,4,4-trifluoroacetoacetate | Condensation, Cyclization (Conrad-Limpach), Chlorination | Direct route to the core structure. |
| Modified Combes Synthesis | 2,4-dichloroaniline, 1,1,1-Trifluoropentane-2,4-dione | Acid-catalyzed condensation and ring closure | Provides a direct annulation pathway to the substituted quinoline. wikipedia.orgcambridge.org |
| Palladium-Catalyzed Annulation | 2-amino-3,5-dichlorobenzophenone, Trifluoromethyl-alkyne | Oxidative addition, Transmetalation, Reductive elimination | Versatile but less direct for this specific target; more relevant for derivatization. mdpi.com |
Functionalization and Derivatization of the Quinoline Core
The two chlorine atoms on the this compound core are key sites for introducing further molecular diversity. The chlorine at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen, making it a prime target for modification. mdpi.commdpi.com
The reactivity of the chloro groups, especially at the C4 position, allows for the introduction of a wide array of functional groups through nucleophilic substitution reactions.
Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Studies on the palladium-catalyzed amination of 4,8-dichloroquinoline (B1582372) have shown that selective mono-amination at the 4-position can be achieved with high yields. researchgate.netresearchgate.netnih.gov By reacting this compound with various primary or secondary amines in the presence of a palladium catalyst (e.g., Pd(dba)₂) and a suitable ligand (e.g., BINAP or DavePhos), a diverse library of 4-amino-8-chloro-2-(trifluoromethyl)quinoline derivatives can be synthesized. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The C4-chloro substituent can be readily displaced by a variety of nucleophiles without the need for a metal catalyst. This includes reactions with:
Amines: Reaction with primary or secondary amines, often at elevated temperatures, yields 4-aminoquinoline (B48711) derivatives. scholaris.ca
Alcohols/Phenols: Alkoxides or phenoxides can displace the chlorine to form ethers.
Thiols: Thiolates can be used to introduce thioether functionalities.
Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be further transformed into an amine or participate in click chemistry reactions. mdpi.commdpi.com
The chlorine atom at the 8-position is generally less reactive towards nucleophilic substitution than the one at the 4-position. This differential reactivity allows for selective functionalization at the C4 position while leaving the C8-chloro group intact for potential subsequent modifications.
| Reaction Type | Reagent/Catalyst | Functional Group Introduced | Position |
| Buchwald-Hartwig Amination | Amine, Pd(0) catalyst, Ligand | Amino (-NRR') | C4 (selective) researchgate.netnih.gov |
| SNAr with Amines | Amine, Heat | Amino (-NRR') | C4 scholaris.ca |
| SNAr with Alkoxides | Alcohol, Base | Alkoxy (-OR) | C4 |
| SNAr with Azide | Sodium Azide | Azido (-N₃) | C4 mdpi.com |
Halogen-Metal Exchange Reactions and Subsequent Quenching
Halogen-metal exchange is a powerful synthetic tool for the functionalization of aryl halides. This reaction typically involves the treatment of an aryl bromide or iodide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to prevent side reactions. wikipedia.orgtcnj.edu The exchange rate follows the general trend of I > Br > Cl, making chloro-substituted aromatics the least reactive. wikipedia.org
For dihaloquinolines, regioselectivity is a critical consideration. Studies on 2,4-dibromoquinolines have shown that lithium-halogen exchange occurs selectively at the C-4 position. researchgate.net This selectivity is attributed to the electronic effects of the quinoline nitrogen, which makes the C-4 position more susceptible to exchange. In the case of this compound, it is anticipated that the C-4 chlorine atom would be more reactive towards halogen-metal exchange than the C-8 chlorine. The strong electron-withdrawing nature of the trifluoromethyl group at the C-2 position further influences the electronic properties of the ring, potentially enhancing the reactivity at the C-4 position.
The process involves the reaction of the dichloroquinoline with an organolithium reagent at very low temperatures (e.g., -100 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). tcnj.edu This generates a highly reactive 4-lithio-8-chloro-2-(trifluoromethyl)quinoline intermediate. This intermediate can then be "quenched" by adding various electrophiles to introduce a wide range of functional groups at the C-4 position.
| Electrophile | Resulting Functional Group at C-4 |
| H₂O (Water) | -H (Dechlorination) |
| DMF (Dimethylformamide) | -CHO (Formyl) |
| CO₂ (Carbon dioxide) | -COOH (Carboxyl) |
| CH₃I (Methyl iodide) | -CH₃ (Methyl) |
| Benzaldehyde | -CH(OH)Ph (Hydroxyphenylmethyl) |
Table 1: Potential Functionalizations via Halogen-Metal Exchange and Quenching
This methodology provides a regioselective route to novel 4-substituted 8-chloro-2-(trifluoromethyl)quinoline (B11876957) derivatives that might be difficult to access through other synthetic methods.
Regioselective C-H Alkenylation and Carbonylation
Direct C-H functionalization has emerged as a step-economical strategy for modifying heterocyclic compounds. mdpi.comnih.gov For the quinoline ring, the regioselectivity of C-H activation is highly dependent on the reaction conditions, the catalyst, and the presence of directing groups, including the quinoline nitrogen itself or an N-oxide functionality. mdpi.comresearchgate.net
In this compound, the positions C-2, C-4, and C-8 are already substituted. The remaining C-H bonds are at positions C-3, C-5, C-6, and C-7. The electron-withdrawing substituents (-CF₃, -Cl) deactivate the ring, making C-H activation challenging. However, transition-metal catalysis, often with palladium or rhodium, can overcome this. nih.govacs.org
C-H Alkenylation: Palladium-catalyzed C-H alkenylation, a variant of the Fujiwara-Morita or Heck reaction, can be used to introduce alkenyl groups. While often directed to the C-2 or C-8 positions in quinoline N-oxides, different regioselectivities can be achieved on the quinoline core itself. nih.govnih.gov For this compound, functionalization would be expected at one of the available C-H positions, with the precise location depending on steric and electronic factors.
Carbonylation: Palladium-catalyzed carbonylation is a well-established method for converting aryl halides into carboxylic acid derivatives, esters, or amides. nih.govresearchgate.net This reaction can be applied to one of the C-Cl bonds of this compound. Given the higher reactivity of the C-4 position observed in other transformations, it is plausible that selective carbonylation could be achieved at this site under carefully controlled conditions. The reaction typically involves treating the substrate with carbon monoxide (CO) in the presence of a palladium catalyst and a suitable nucleophile (e.g., an alcohol for ester formation). nih.govrsc.org
| Reaction | Reagents | Potential Product |
| C-H Alkenylation | Alkene, Pd catalyst, Oxidant | Alkenyl-substituted dichloro(trifluoromethyl)quinoline |
| Carbonylation | CO, Pd catalyst, Alcohol (ROH) | 4-Alkoxycarbonyl-8-chloro-2-(trifluoromethyl)quinoline |
Table 2: Regioselective Functionalization Reactions
Reactions Involving Quinoline N-Oxides and Their Transformations
The formation of a quinoline N-oxide by treating the parent quinoline with an oxidizing agent like m-CPBA or H₂O₂ is a common strategy to activate the quinoline ring for further functionalization. combichemistry.com The N-oxide group acts as a powerful directing group, facilitating transition-metal-catalyzed C-H activation predominantly at the C-2 and C-8 positions. mdpi.comrsc.org
In the case of this compound, the formation of the corresponding N-oxide would still be possible. However, since the C-2 and C-8 positions are already substituted, the typical N-oxide-directed C-H functionalization pathways would be blocked. researchgate.net
Despite this, the N-oxide intermediate can undergo other useful transformations. One key reaction is deoxygenative functionalization. nih.govnih.gov For example, treatment of a quinoline N-oxide with sulfonyl chlorides can lead to the introduction of a sulfonyl group at the C-2 position with concomitant removal of the N-oxide oxygen. nih.gov While C-2 is blocked in the target molecule, analogous reactivity might be explored. The N-oxide can also be used to activate the C-4 position for nucleophilic aromatic substitution (SNAr) reactions or serve as an internal oxidant in catalytic cycles, as seen in some palladium-catalyzed alkenylation reactions. nih.govsigmaaldrich.com
| Reaction Type | Reagents | Significance for the Target Compound |
| N-Oxidation | m-CPBA or H₂O₂/AcOH | Formation of this compound N-oxide. |
| Deoxygenative Functionalization | e.g., TsCl, RSO₂Cl | C-2 and C-8 positions are blocked; alternative reactivity may be possible. nih.gov |
| C-H Alkenylation (Internal Oxidant) | Alkene, Pd(OAc)₂ | The N-oxide can regenerate the active Pd(II) catalyst, avoiding external oxidants. nih.gov |
Table 3: Transformations Involving the Quinoline N-Oxide
Stereochemical Considerations in Synthesis
The parent compound, this compound, is achiral and its synthesis does not typically involve stereoselective steps. However, stereochemical considerations become important when synthesizing derivatives that contain chiral centers.
Stereocenters can be introduced into the quinoline system through several routes:
Asymmetric Reduction: Catalytic asymmetric hydrogenation of the quinoline ring can produce chiral tetrahydroquinoline derivatives. This requires a chiral catalyst, often based on iridium or rhodium complexes with chiral phosphine (B1218219) ligands, to control the facial selectivity of the hydrogenation.
Diastereoselective Reactions: If a chiral center already exists in a substituent (for example, introduced via quenching with a chiral electrophile after halogen-metal exchange), it can direct the stereochemical outcome of subsequent reactions on the quinoline core or other side chains.
Asymmetric C-H Functionalization: While challenging, the development of catalytic asymmetric C-H activation methods could enable the enantioselective introduction of functional groups at prochiral C-H positions, although this is less relevant for the fully substituted benzene ring portion of the target molecule.
The synthesis of specific stereoisomers is crucial in medicinal chemistry, as different enantiomers or diastereomers of a drug molecule often exhibit vastly different biological activities and metabolic profiles.
Green Chemistry Approaches in Quinoline Synthesis
Traditional methods for quinoline synthesis, such as the Skraup, Friedländer, or Combes reactions, often rely on harsh conditions, strong acids, and hazardous reagents. pharmaguideline.comiipseries.org Modern synthetic chemistry emphasizes the development of more environmentally benign or "green" methodologies. acs.org
Key green chemistry principles applicable to the synthesis of quinolines like this compound include:
Catalysis: Using catalysts, including nanocatalysts, instead of stoichiometric reagents reduces waste. acs.org For instance, the Friedländer synthesis, which condenses a 2-aminoaryl ketone with a compound containing an α-methylene group, can be promoted by various green catalysts. acs.org
Alternative Energy Sources: Microwave irradiation and ultrasound assistance can significantly reduce reaction times and energy consumption compared to conventional heating. acs.org
Green Solvents: Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids, or performing reactions under solvent-free conditions, minimizes environmental impact.
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates saves time, resources, and reduces waste. ccspublishing.org.cn The Pfitzinger reaction, which uses isatins to construct the quinoline-4-carboxylic acid skeleton, is an example that can be adapted into a greener, catalytic one-pot process. ccspublishing.org.cn
Applications and Research Directions
Potential in Medicinal Chemistry
The quinoline (B57606) scaffold is a well-established pharmacophore, and the introduction of chlorine and trifluoromethyl groups can enhance the biological activity of molecules. ontosight.aiontosight.ai The trifluoromethyl group, in particular, is known to improve metabolic stability and cell membrane permeability. beilstein-archives.org Therefore, this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the areas of anticancer and antimicrobial drug discovery. ontosight.ainih.govresearchgate.net
Utility in Materials Science
Quinoline derivatives have found applications in materials science, for instance, as components of organic light-emitting diodes (OLEDs) and fluorescent probes. beilstein-journals.orgnih.gov The trifluoromethyl group can influence the photophysical properties of aromatic systems. beilstein-journals.org The specific substitution pattern of this compound may impart desirable electronic and optical properties, making it a candidate for investigation in the development of new functional materials. beilstein-journals.orgnih.gov
Biomedical and Pharmaceutical Research Applications
Medicinal Chemistry and Drug Discovery
In the field of medicinal chemistry, the quinoline (B57606) ring system is recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and approved drugs. orientjchem.orgmdpi.com The specific substitutions on 4,8-dichloro-2-(trifluoromethyl)quinoline enhance its utility as a starting material for creating diverse molecular architectures with potential therapeutic value.
This compound serves as a crucial intermediate in the synthesis of more complex molecules for pharmaceutical development. chemimpex.com Its chemical structure, featuring reactive chlorine atoms at the 4 and 8 positions, allows for strategic chemical modifications. These positions are amenable to nucleophilic substitution reactions, enabling medicinal chemists to introduce a variety of functional groups and build upon the quinoline core. This versatility makes it a valuable building block in the synthesis of potential anti-infective and anti-cancer drugs. chemimpex.comsynblock.com The trifluoromethyl group at the 2-position often enhances properties like metabolic stability and membrane permeability, which are desirable in drug candidates. mdpi.comresearchgate.net
The core structure of this compound is a foundational element for the rational design and synthesis of novel therapeutic agents. chemimpex.com Researchers leverage this scaffold to create libraries of related compounds, which are then screened for activity against various biological targets. orientjchem.orgontosight.airsc.org For instance, derivatives of 2-(trifluoromethyl)quinoline (B1226531) have been synthesized and investigated as potential antitumor agents that target microtubule polymerization. researchgate.netnih.gov Similarly, other synthetic schemes have produced quinoline-derived alcohols with potential antiepileptic and analgesic properties. nih.gov The process involves modifying the quinoline nucleus to optimize interactions with specific enzymes or receptors, aiming to enhance efficacy and selectivity. mdpi.com
The broader class of quinoline derivatives, for which this compound is a key synthetic precursor, represents a rich source of potential drug candidates. chemimpex.comontosight.ai Historically, quinoline-based compounds have been pivotal in treating diseases like malaria. rsc.org Modern drug discovery continues to explore this chemical space for new treatments for a range of conditions, including cancers, neurological disorders, and infectious diseases. orientjchem.orgontosight.ai The adaptability of the quinoline ring allows for the fine-tuning of pharmacological properties, making its derivatives promising candidates for further preclinical and clinical investigation. orientjchem.org
Biological Activities and Pharmacological Profiles
Derivatives synthesized from or related to this compound have demonstrated a wide spectrum of biological activities. The inherent properties of the quinoline scaffold, combined with the influence of the trifluoromethyl and chloro substituents, contribute to these pharmacological profiles. ontosight.ainih.govbenthamscience.com
The quinoline nucleus is a well-established pharmacophore in the development of anti-infective agents. arabjchem.orgresearchgate.net Compounds derived from this scaffold have shown potent activity against a variety of pathogens.
Anti-parasitic Activity: The most famous application of quinolines is in the treatment of malaria. rsc.org Research on related dichloroquinoline compounds, such as 4,7-dichloroquinoline (B193633), has shown significant growth inhibition of Plasmodium falciparum, the parasite responsible for malaria. nih.gov
Anti-bacterial and Anti-fungal Activity: Studies have explored various quinoline derivatives for their efficacy against bacterial and fungal pathogens. mdpi.comresearchgate.net For example, quinoline-based hydroxyimidazolium hybrids have been evaluated for their in vitro activity against clinically relevant fungi and bacteria, including Cryptococcus neoformans, Candida species, Staphylococcus aureus, and Mycobacterium tuberculosis. mdpi.comresearchgate.net
The table below summarizes the anti-infective activity of selected quinoline derivatives.
| Compound Class | Pathogen | Activity Type | Observed Activity (MIC/IC₅₀) | Source |
|---|---|---|---|---|
| Quinoline-based hydroxyimidazolium hybrid (7c) | Cryptococcus neoformans | Antifungal | MIC: 15.6 µg/mL | mdpi.com |
| Quinoline-based hydroxyimidazolium hybrid (7d) | Cryptococcus neoformans | Antifungal | MIC: 15.6 µg/mL | mdpi.com |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | Antibacterial | MIC: 2 µg/mL | mdpi.com |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | Antimycobacterial | MIC: 10 µg/mL | mdpi.com |
| 4,7-Dichloroquinoline | Plasmodium falciparum (CQ-sensitive) | Antiparasitic | IC₅₀: 6.7 nM | nih.gov |
MIC = Minimum Inhibitory Concentration; IC₅₀ = Half-maximal Inhibitory Concentration; CQ = Chloroquine (B1663885)
A critical challenge in treating infectious diseases is the emergence of drug-resistant pathogens. Research has specifically focused on the utility of quinoline derivatives in combating these resistant strains. chemimpex.com
Studies have shown that novel substituted 2-trifluoromethyl-quinoline analogues are active against resistant strains of Mycobacterium tuberculosis. nih.gov Similarly, the anti-parasitic activity of certain quinoline compounds extends to chloroquine-resistant (CQ-r) strains of P. falciparum. nih.gov For instance, 4,7-dichloroquinoline demonstrated potent activity against a CQ-r strain of the malaria parasite. nih.gov A pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline has also shown excellent in vitro activity against drug-resistant P. falciparum. nih.gov This indicates that the quinoline scaffold, particularly when appropriately substituted, can be modified to overcome existing resistance mechanisms. chemimpex.com
The table below details the activity of specific quinoline derivatives against resistant pathogens.
| Compound | Resistant Pathogen | Observed Activity (MIC/IC₅₀) | Source |
|---|---|---|---|
| 4-N-alkylated-2-trifluoromethyl-quinoline analogue (4a) | Resistant Mycobacterium tuberculosis | MIC: 4 µM | nih.gov |
| 4-N-alkylated-2-trifluoromethyl-quinoline analogue (4d) | Resistant Mycobacterium tuberculosis | MIC: 5 µM | nih.gov |
| 4,7-Dichloroquinoline | Plasmodium falciparum (CQ-resistant) | IC₅₀: 8.5 nM | nih.gov |
MIC = Minimum Inhibitory Concentration; IC₅₀ = Half-maximal Inhibitory Concentration; CQ = Chloroquine
Anti-infective Agents, Including Anti-bacterial, Anti-fungal, and Anti-parasitic Applications
Antimalarial Properties of Quinoline Derivatives
The quinoline framework is a cornerstone in the development of antimalarial drugs, with historical agents like chloroquine and mefloquine (B1676156) featuring this core structure. nih.govbiointerfaceresearch.commdpi.com Chemical modifications to the quinoline ring are a key strategy in overcoming the challenge of drug-resistant strains of Plasmodium parasites. nih.gov The 4-aminoquinoline (B48711) scaffold, in particular, is a well-documented pharmacophore for antimalarial activity. mdpi.com
Research into newer quinoline derivatives continues to yield promising candidates. For instance, the introduction of a trifluoromethyl (CF3) group, a key feature of this compound, has been shown to significantly enhance antimalarial efficacy in various designed compounds. researchgate.net Derivatives of 2,8-bis-(trifluoromethyl)quinoline, which are structurally related to mefloquine, have demonstrated high potency. nih.gov One such derivative, compound 129, was found to be three times more potent than chloroquine, with an IC50 value of 0.083 µM. nih.gov Hybrid molecules combining the 4-aminoquinoline structure with other pharmacophores have also shown effectiveness against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.com
| Compound Class | Specific Derivative | Activity Metric (IC50) | Parasite Strain | Reference |
| 2,8-bis-(trifluoromethyl)quinoline | Compound 129 | 0.083 µM | P. falciparum | nih.gov |
| 4-aminoquinoline-trioxolane hybrid | Trioxaquine DU1301 | Active in low nanomolar range | P. falciparum (CQ-sensitive & resistant) | mdpi.com |
| Quinoline-sulfonamide hybrid | - | 0.05 - 1.63 µM | P. falciparum | mdpi.com |
Antiviral Activities, Including against Zika Virus and Dengue Virus
Quinoline derivatives have emerged as a promising scaffold for the development of novel antiviral agents. nih.gov Research has specifically highlighted their potential against flaviviruses like the Dengue virus (DENV) and Zika virus (ZIKV). semanticscholar.orgresearchgate.net
Studies have shown that certain novel quinoline derivatives can inhibit Dengue virus serotype 2 (DENV2) in a dose-dependent manner, with activity in the low to sub-micromolar range. nih.govresearchgate.net The mechanism of action appears to involve the early stages of the viral life cycle, as these compounds were found to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells without exhibiting direct virucidal activity. nih.govbohrium.com
In the context of the Zika virus, derivatives of 2,8-bis(trifluoromethyl)quinoline (B3046767) have demonstrated an ability to inhibit ZIKV replication in vitro. researchgate.netnih.gov Mefloquine, a well-known antimalarial quinoline, has also shown activity against ZIKV, and its analogs with the 2,8-bis(trifluoromethyl)quinoline structure have been studied for improved efficacy. researchgate.netnih.gov
| Virus | Compound Class/Derivative | Key Finding | Reference |
| Dengue Virus (DENV2) | Novel Quinoline Derivatives | Dose-dependent inhibition in the low and sub-micromolar range. nih.govresearchgate.net | nih.govresearchgate.net |
| Dengue Virus (DENV2) | Novel Quinoline Derivatives | Impaired accumulation of viral envelope glycoprotein. nih.govbohrium.com | nih.govbohrium.com |
| Zika Virus (ZIKV) | 2,8-bis(trifluoromethyl)quinoline analogs | Showed improved anti-Zika virus activity compared to mefloquine. nih.gov | nih.gov |
Anti-cancer and Anti-tumor Properties
The quinoline scaffold is a privileged structure in oncology research, with numerous derivatives being investigated for their anti-cancer properties. biointerfaceresearch.comnih.gov The inclusion of a trifluoromethyl group, as seen in this compound, is a common strategy in the design of modern anti-cancer agents due to its ability to enhance properties like metabolic stability and lipophilicity. nih.gov
Quinoline-based compounds have been shown to exert potent anti-proliferative effects across a wide range of cancer cell lines. mdpi.com For example, a series of 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives were evaluated for their cytotoxic activity against prostate (PC3), leukemia (K562), and cervical (HeLa) cancer cell lines. nih.gov One derivative, compound 5e, demonstrated particularly potent anti-proliferative activity with IC50 values of 0.49 µM, 0.08 µM, and 0.01 µM against PC3, K562, and HeLa cells, respectively. nih.gov Further investigation revealed that this class of compounds could disrupt the tubulin network in cancer cells, a mechanism known to inhibit cell division and growth. nih.gov
Other studies have identified novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting the SGK1 kinase. researchgate.net Additionally, a synthesized derivative of indolo[2,3-b]quinoline was found to inhibit colony formation and cell migration in colorectal cancer cells. nih.gov
| Compound Class | Cell Line | Activity Metric (IC50) | Reference |
| 2-(trifluoromethyl)quinolin-4-amine (Comp. 5e) | PC3 (Prostate) | 0.49 µM | nih.gov |
| 2-(trifluoromethyl)quinolin-4-amine (Comp. 5e) | K562 (Leukemia) | 0.08 µM | nih.gov |
| 2-(trifluoromethyl)quinolin-4-amine (Comp. 5e) | HeLa (Cervical) | 0.01 µM | nih.gov |
| 4-Chloro-8-nitro-quinoline Acylhydrazone | HeLa (Cervical) | 18.8 µM | nih.gov |
| Indolo[2,3-b]quinoline Derivative (Comp. 49) | HCT116 (Colorectal) | 0.35 µM | nih.gov |
| Indolo[2,3-b]quinoline Derivative (Comp. 49) | Caco-2 (Colorectal) | 0.54 µM | nih.gov |
A key mechanism through which many anti-cancer agents function is the induction of programmed cell death, or apoptosis. nih.gov Quinoline derivatives have frequently been shown to trigger this process in cancer cells. For instance, the representative compound 5e from the 2-(trifluoromethyl)quinolin-4-amine series was found to arrest HeLa cells in the G2/M phase of the cell cycle and induce apoptosis in a dose-dependent manner. nih.gov
Similarly, a study on 4-amino-3-acetylquinoline demonstrated that its cytotoxic concentrations induced morphological changes characteristic of apoptosis and fragmentation of DNA in murine leukemia L1210 cells. nih.gov Another investigation into an indolo[2,3-b]quinoline derivative found that it significantly increased cellular apoptosis in HCT116 and Caco-2 colorectal cancer cells in a concentration-dependent manner. nih.gov After 48 hours of treatment, the percentage of apoptotic cells in HCT116 cultures increased from 4.89% to 54.00%. nih.gov
Anti-inflammatory and Antioxidant Activities
Quinoline derivatives have also been explored for their potential anti-inflammatory and antioxidant properties. biointerfaceresearch.com Certain quinoline alkaloids have been shown to suppress the gene expression and secretion of pro-inflammatory cytokines such as IL-1β and IL-6 in macrophages. rsc.org Other research has identified pyrazolo[1,5-a]quinazoline compounds, which are structurally related to quinolines, that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in the inflammatory response. mdpi.com
In terms of antioxidant activity, various quinoline scaffolds have been synthesized and evaluated. ijsat.org Studies using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test have confirmed the antioxidant potential of newly synthesized quinoline-hydrazone and furo[2,3-f]quinoline derivatives. iau.irnih.gov The presence of specific functional groups, such as hydroxyl (-OH) or amine (-NH), can contribute to the radical scavenging ability of these compounds. iau.irnih.gov
Central Nervous System (CNS) Activity
The activity of quinoline-based compounds within the central nervous system is a significant area of research, particularly concerning the neurotoxic side effects associated with some quinoline antimalarials like mefloquine. mmv.org Research has focused on designing next-generation quinoline methanols (NGQMs) that have reduced accumulation in the CNS, aiming to mitigate these adverse effects. mmv.org A study involving intravenous administration to mice measured the plasma and brain levels of mefloquine against 25 new 4-position modified NGQMs. mmv.org This research indicated that reducing the CNS exposure of NGQMs relative to mefloquine is a feasible strategy, with diamine quinoline methanols identified as a particularly promising lead class for further optimization. mmv.org
Mechanism of Action Studies
The biological effects of quinoline derivatives are exerted through various mechanisms at the cellular and molecular level. These mechanisms are often dictated by the nature and position of the substituents on the quinoline ring system.
Interactions with Biological Systems
Quinoline-based compounds are recognized for their diverse pharmacological properties, which stem from their interactions with numerous biological targets. nih.gov The core quinoline structure serves as a versatile scaffold for developing antiproliferative agents. nih.gov For instance, novel quinoline derivatives have been synthesized and shown to possess significant anticancer effects, which were evaluated through cytotoxicity assays across various cancer cell lines. nih.gov The trifluoromethyl group, in particular, is a common feature in many bioactive molecules, and quinoline-derived trifluoromethyl alcohols have been identified as potent growth inhibitors. nih.gov These interactions are fundamental to their therapeutic potential, which also extends to antiviral applications against a range of viruses, including Zika virus (ZIKV), SARS-CoV-2, and others. researchgate.netscienceopen.com
Binding with DNA and DNA Synthesis Impairment
A primary mechanism of action for many quinoline-based anticancer agents is their interference with DNA structure and function. nih.gov These compounds can interact with DNA through intercalation, inserting themselves between the base pairs of the DNA double helix. biorxiv.org This interaction can disrupt DNA replication and transcription, leading to cell death. nih.gov
Furthermore, quinolines can inhibit enzymes that are crucial for maintaining DNA topology and integrity, such as topoisomerases. nih.gov Some novel quinoline-based compounds have also been identified as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a key role in epigenetic regulation. biorxiv.orgmdpi.com By inhibiting these enzymes, such compounds can induce the re-expression of tumor suppressor genes that were silenced by DNA hypermethylation. mdpi.com This mode of action, which combines DNMT inhibition with the induction of DNMT protein degradation, represents a promising strategy in cancer therapy. mdpi.com While these mechanisms are well-documented for the broader class of quinolines, specific DNA binding studies on this compound are needed to confirm its activity profile.
Induction of Oxidative Stress
The role of quinoline derivatives in cellular oxidative balance is complex. Some compounds in this class can induce oxidative stress by promoting the generation of reactive oxygen species (ROS). nih.gov This increase in ROS can lead to cellular damage and trigger apoptosis, or programmed cell death, which is a desirable outcome in cancer therapy. nih.gov For example, certain indolo[2,3-b]quinoline derivatives have been shown to promote ROS production in colorectal cancer cells. nih.gov
Conversely, other quinoline derivatives possess antioxidant properties. They can chelate metal ions like Fe(II) and Fe(III), preventing the formation of free radicals, and may also react directly with free radicals to protect DNA from oxidative damage. mdpi.com The specific effect of this compound on cellular redox status is not yet determined but would depend on how its particular substitution pattern influences these pro-oxidant or antioxidant activities.
Effects on Cell Division and Virus Replication
Disruption of the cell cycle is another key mechanism through which quinoline compounds exert their anticancer effects. Studies on various quinoline derivatives have demonstrated their ability to cause cell cycle arrest, typically at the G2/M phase. nih.govnih.gov This blockage prevents cancer cells from dividing and proliferating, ultimately inhibiting tumor growth. nih.gov
In the realm of virology, the quinoline skeleton is a component of several antiviral agents. nih.gov Notably, analogs of the antimalarial drug mefloquine, which features a 2,8-bis(trifluoromethyl)quinoline core, have been synthesized and evaluated for their ability to inhibit the replication of viruses like the Zika virus. researchgate.netnih.gov Research has shown that some of these derivatives exhibit more potent anti-ZIKV activity than mefloquine itself. nih.govresearchgate.net Other quinoline compounds have also shown promising in vitro activity against SARS-CoV-2. scienceopen.com These findings suggest that this compound could be a candidate for investigation as an antiviral agent.
| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Mefloquine (Reference) | 0.7 | 4.2 | 6.0 |
| Analog 141a | 0.2 | 48.6 | 243.0 |
| Analog 142 | 0.5 | 15.2 | 30.4 |
Data adapted from studies on the anti-ZIKV activity of quinoline derivatives. nih.gov EC₅₀ represents the concentration for 50% of maximal antiviral effect. CC₅₀ is the cytotoxic concentration for 50% of cells. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀.
Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing and optimizing new drugs. dergipark.org.trdoi.org These analyses correlate the chemical structure of compounds with their biological activity, allowing researchers to predict the potency of new derivatives and understand the structural features required for a desired effect. doi.orgnih.gov
Influence of Substitution Patterns on Biological Activity
The biological activity of the quinoline core is profoundly influenced by the type and position of its substituents. The chlorine atoms and the trifluoromethyl group on this compound are expected to significantly impact its pharmacological profile.
Trifluoromethyl (CF₃) Group: The CF₃ group is a widespread functional group in bioactive molecules. nih.govmdpi.com Its high electronegativity can create significant electronic effects, and it often improves the lipophilicity of a compound. nih.gov This increased lipophilicity can enhance a molecule's ability to cross cell membranes and reach its target, potentially increasing its bioavailability and efficacy. nih.govmdpi.com In several classes of quinoline derivatives, the presence of a trifluoromethyl group has been linked to potent antimalarial and antiviral activity. nih.govoup.com
Chlorine (Cl) Atoms: The 7-chloroquinoline (B30040) scaffold is a well-established privileged structure for antimalarial activity. chemrxiv.org Chlorine atoms are versatile substituents; they are electron-withdrawing and can participate in halogen bonding, a type of non-covalent interaction that can be important for protein-ligand binding. chemrxiv.org QSAR studies on 4-amino-7-chloroquinolines have been conducted to determine the structural requirements for their antimalarial activity. doi.org The position of the chlorine atoms at C4 and C8 on the quinoline ring of the subject compound would create a distinct electronic and steric profile, influencing its interaction with biological targets.
Impact of Functional Groups and Conformational Features
The biological activity of this compound is intrinsically linked to its specific molecular architecture. The presence and positioning of its functional groups—two chlorine atoms and a trifluoromethyl group—on the quinoline scaffold are critical determinants of its chemical properties and interactions with biological targets.
The trifluoromethyl (-CF3) group at the 2-position is a key feature. This group is known to significantly increase the lipophilicity and electronegativity of the molecule. ontosight.ai This enhanced lipophilicity can improve the compound's ability to cross cellular membranes, potentially leading to increased efficacy in interacting with intracellular targets. ontosight.ai The strong electron-withdrawing nature of the trifluoromethyl group can also influence the compound's metabolic stability and its binding affinity to target proteins. ontosight.aiontosight.ai
While detailed crystallographic data for this compound is not extensively detailed in the provided context, the conformational features dictated by these functional groups are understood to be significant. The rigidity of the quinoline ring system, combined with the specific spatial arrangement of its substituents, governs how the molecule fits into the binding pockets of target enzymes or receptors. This "lock-and-key" interaction is fundamental to its mechanism of action.
Table 1: Influence of Functional Groups on Molecular Properties
| Functional Group | Position | Key Impacts on this compound |
|---|---|---|
| Trifluoromethyl (-CF3) | 2 | Increases lipophilicity and electronegativity, potentially enhancing cell membrane permeability and metabolic stability. ontosight.aiontosight.ai |
| Chlorine (Cl) | 4 | Modulates electronic properties and contributes to lipophilicity, influencing binding interactions. |
Drug Repurposing and Novel Drug Development
The unique chemical scaffold of this compound makes it a valuable candidate for both drug repurposing and the development of novel therapeutic agents. Drug repurposing involves finding new uses for existing compounds, which can significantly shorten the time and reduce the costs associated with drug development. mdpi.com
Given that the quinoline core is a well-established pharmacophore in a variety of approved drugs, including antimalarials and anti-inflammatory agents, there is a strong rationale for exploring new therapeutic applications for its derivatives. nih.govnih.gov For example, various quinoline-based antimalarials have been investigated for their potential efficacy against other diseases, such as SARS-CoV-2. nih.gov This suggests that this compound, as a member of this chemical class, could be a candidate for similar repurposing efforts.
Furthermore, this compound serves as a crucial building block or starting material in the synthesis of new chemical entities. Its reactive chlorine atom at the 4-position can be readily substituted, allowing for the creation of a library of new derivatives with diverse functionalities. This approach, known as molecular hybridization, involves combining the pharmacophoric features of different molecules to create a new hybrid compound with enhanced activity or a novel mechanism of action. For instance, new mefloquine derivatives have been designed by linking the 2,8-bis-(trifluoromethyl)quinoline subunit with other moieties to generate potent antimalarial drugs. nih.govmdpi.com
Researchers are actively exploring novel quinoline derivatives for various therapeutic areas, including cancer. researchgate.netnih.gov The development of quinoline-based sulfonamides as carbonic anhydrase inhibitors and 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 are recent examples of this trend. researchgate.netnih.gov These studies highlight the versatility of the quinoline scaffold in designing targeted therapies. The specific substitution pattern of this compound provides a unique starting point for creating next-generation drugs with improved potency and selectivity.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Analytical Chemistry and Quality Control
Reference Standard for Detection and Quantification of Related Compounds
A reference standard is a highly purified and well-characterized compound used as a benchmark in analytical tests. The use of reference standards is a cornerstone of pharmaceutical quality control, enabling the unambiguous identification and accurate quantification of impurities in a drug substance.
4,8-Dichloro-2-(trifluoromethyl)quinoline serves as a critical intermediate in the synthesis of various quinoline-based compounds. Due to its role as a precursor, it is also a potential process-related impurity that could be present in the final API. Therefore, a highly purified sample of this compound is essential to develop and validate analytical methods designed to detect its presence in other compounds.
In a typical quality control setting, High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying impurities in a drug substance. By injecting a solution of the this compound reference standard into an HPLC system, analysts can determine its characteristic retention time—the specific time it takes for the compound to travel through the chromatography column. When the final drug product is tested, any peak appearing at this same retention time provides a strong indication of the presence of this compound as an impurity.
The table below illustrates hypothetical chromatographic conditions and validation parameters for the detection of this compound using an HPLC method. Such a method would be validated to ensure it is sensitive and specific enough for its intended purpose.
Interactive Table 1: Hypothetical HPLC Method Parameters for this compound Reference Standard
| Parameter | Value / Condition | Purpose |
| Chromatographic System | HPLC with UV Detector | Separation and detection of compounds. |
| Column | C18 Reverse-Phase (250 x 4.6 mm, 5 µm) | Standard column for separating non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (60:40 v/v) | Solvent system to elute the compounds from the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection Wavelength | 235 nm | Wavelength at which the compound strongly absorbs UV light. |
| Retention Time (RT) | ~ 5.8 minutes | Characteristic time for identification. |
| Limit of Detection (LOD) | 0.005 µg/mL | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.015 µg/mL | The lowest concentration that can be accurately measured. |
Ensuring Accuracy in Research and Quality Control Processes
The availability of a certified this compound reference standard is fundamental to ensuring the accuracy and reliability of quality control testing. This standard is used not just for identification but, more critically, for quantification. By preparing a series of solutions with known concentrations of the reference standard, a calibration curve can be generated. This curve plots the instrument's response (e.g., peak area from the HPLC chromatogram) against the concentration of the standard.
When a batch of a final drug product is tested, the peak area corresponding to the retention time of this compound is measured. This value is then compared against the calibration curve to determine the precise concentration of this impurity in the sample. This quantitative analysis is crucial for ensuring that the level of any given impurity does not exceed the strict limits set by regulatory authorities, such as the International Council for Harmonisation (ICH). According to ICH guidelines, impurities in new drug substances that are above a certain threshold (typically 0.10%) must be identified, and their levels must be controlled.
The use of a reference standard is integral to the validation of the analytical method itself. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. Key validation parameters that rely on the reference standard include:
Specificity: The ability of the method to measure the analyte of interest (the impurity) in the presence of other components, such as the main API.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results to the true value, often determined by spiking the main drug product with known amounts of the reference standard and measuring the recovery.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
The following table illustrates how a calibration curve would be constructed using the reference standard to ensure accurate quantification.
Interactive Table 2: Example Calibration Data for Quantification of an Impurity
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.015 (LOQ) | 1,520 |
| 0.1 | 10,150 |
| 0.5 | 50,800 |
| 1.0 | 101,200 |
| 2.5 | 253,000 |
| 5.0 | 505,500 |
| Correlation Coefficient (r²) | 0.9998 |
A high correlation coefficient (typically >0.999) indicates a strong linear relationship, confirming that the method is reliable for quantifying the impurity over the expected concentration range. By anchoring analytical measurements to a well-defined reference standard of this compound, researchers and manufacturers can confidently assess the purity of their materials, ensuring the final product is safe and effective.
Future Directions and Emerging Research Avenues
Exploration of New Synthetic Methodologies
Traditional synthetic routes for quinoline (B57606) derivatives often rely on classical named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses. tandfonline.comtandfonline.comnih.gov While effective, these methods can require harsh conditions, high temperatures, and the use of hazardous reagents, leading to significant waste and high costs. tandfonline.comnih.gov The future of synthesizing 4,8-dichloro-2-(trifluoromethyl)quinoline and its analogues lies in the development of more efficient, atom-economical, and environmentally benign methodologies.
Recent advances in metal-catalyzed reactions offer promising alternatives. For instance, a 2023 study detailed a metal- and additive-free, heating-promoted desulfurization cyclization for producing 2-trifluoromethylquinoline derivatives. rsc.org Another novel approach involved a gold-catalyzed reaction of 2'-amino-2,2,2-trifluoroacetophenones to yield 4-(trifluoromethyl)quinolinecarboxylates. rsc.org Adapting such innovative cyclization strategies could provide more direct and efficient pathways to the target scaffold.
Table 1: Comparison of Traditional vs. Emerging Synthetic Approaches for Quinoline Synthesis
| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Emerging Methodologies (e.g., Metal-Catalysis) |
|---|---|---|
| Reaction Conditions | Often harsh (high temp., strong acids) tandfonline.com | Typically milder rsc.org |
| Catalysts | Stoichiometric reagents or harsh catalysts nih.gov | Transition metals (Pd, Au, Co), often in catalytic amounts rsc.orgbeilstein-journals.orgrsc.org |
| Atom Economy | Can be low, with significant byproducts acs.org | Generally higher, with less waste bohrium.com |
| Environmental Impact | Use of toxic solvents and reagents tandfonline.com | Focus on greener solvents and recyclable catalysts tandfonline.comijpsjournal.com |
| Efficiency | Often multi-step with complex workups nih.gov | Potential for one-pot, cascade reactions rsc.org |
Development of Highly Selective and Potent Biological Agents
The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. rsc.orgijresm.combiointerfaceresearch.comrsc.org The presence of a trifluoromethyl group often enhances a molecule's metabolic stability, lipophilicity, and ability to interact with biological targets. ontosight.ai The this compound structure, therefore, represents a highly promising starting point for the development of new therapeutic agents. chemimpex.com
Future research will focus on the targeted derivatization of this scaffold to create highly selective and potent agents. For example, by modifying the substituents at the 4- and 8-positions, it may be possible to design novel kinase inhibitors for cancer therapy or potent agents against drug-resistant microbial strains.
Recent studies on other quinoline frameworks provide a roadmap for this development. For instance, certain substituted quinolines have shown potent anticancer activity against breast cancer cells, with IC50 values in the nanomolar range. nih.gov Another study focused on designing quinoline-based diarylamides as potent inhibitors of B-RAF/C-RAF kinases. mdpi.com By applying similar design principles to the this compound core, researchers can aim to develop next-generation therapeutics with improved efficacy and selectivity.
Integration of Computational Chemistry in Drug Design
Computational chemistry and computer-aided drug design (CADD) have become indispensable tools for accelerating the discovery and optimization of new drugs. longdom.orgresearchgate.netnih.gov These in silico methods allow researchers to predict how a molecule will interact with a biological target, assess its drug-like properties, and identify promising candidates before committing to costly and time-consuming laboratory synthesis. ijprajournal.comresearchgate.net
For derivatives of this compound, computational approaches can be employed in several ways:
Molecular Docking: This technique can be used to simulate the binding of virtual libraries of quinoline derivatives to the active site of a target protein (e.g., an enzyme or receptor). This helps in identifying which modifications are most likely to improve binding affinity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can correlate the three-dimensional structures of a series of quinoline compounds with their biological activity. nih.gov These models generate contour maps that indicate where steric bulk or electrostatic charges can be modified to enhance potency.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational stability and flexibility of the quinoline derivative when bound to its target, confirming the stability of the interaction over time. nih.gov
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to filter out candidates with poor pharmacokinetic profiles early in the design process. ijprajournal.com
By integrating these computational methods, researchers can rationally design novel derivatives of this compound with a higher probability of success, saving time and resources. nih.gov
Nanomedicine Applications of Quinoline Derivatives
Nanomedicine offers a promising approach to overcoming challenges associated with drug delivery, such as poor solubility, lack of specificity, and toxicity. ontosight.ai By encapsulating therapeutic agents within nanocarriers like nanoparticles, liposomes, or micelles, it is possible to improve their stability, enhance their delivery to target tissues, and control their release. researchgate.net
While research specifically on the nanomedicine applications of this compound is still emerging, the broader class of quinoline derivatives has been explored in this context. rsc.org Scientists are investigating nanoparticles as a way to improve the stability and efficacy of quinoline-based drugs. ontosight.ai One study demonstrated that synthesizing quinoline derivatives as nanoparticles significantly enhanced their antibacterial activity compared to the compounds in solution. inderscienceonline.com
Future research avenues in this area could involve:
Developing Nanocarriers: Designing specific nanocarriers for the targeted delivery of biologically active agents derived from this compound. This could be particularly relevant for anticancer applications, where targeting tumors while sparing healthy tissue is crucial.
Improving Bioavailability: Using nanoformulations to improve the oral bioavailability of quinoline-based drug candidates that suffer from poor water solubility.
Controlled Release Systems: Creating stimuli-responsive nanoparticles that release their quinoline-based cargo only in the presence of specific biological triggers (e.g., the low pH of a tumor microenvironment).
These nanomedicine strategies hold the potential to unlock the full therapeutic utility of potent quinoline derivatives that might otherwise fail in development due to formulation or delivery challenges. ontosight.ai
Sustainable Synthesis and Environmental Impact Assessment
The principles of green chemistry are increasingly guiding the development of new chemical processes to minimize environmental impact. eurekaselect.combenthamdirect.com This involves reducing waste, avoiding the use of hazardous substances, improving energy efficiency, and using renewable resources. ijpsjournal.com For a versatile building block like this compound, future research must prioritize the development of sustainable synthetic routes.
Traditional multi-step syntheses for quinolines are often associated with several environmental drawbacks, including the use of toxic organic solvents, hazardous chemicals, and long reaction times. nih.gov Emerging green chemistry approaches offer sustainable alternatives:
Green Solvents: Replacing hazardous solvents with environmentally benign options like water, ethanol, or ionic liquids. tandfonline.com
Catalysis: Employing reusable nanocatalysts or biocatalysts (enzymes) to drive reactions efficiently under mild conditions. acs.orgijpsjournal.com
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. ijpsjournal.comeurekaselect.com
One-Pot and Multicomponent Reactions: Designing synthetic cascades where multiple steps are performed in a single reaction vessel, which reduces waste and improves efficiency. bohrium.com
Beyond just the synthesis, a comprehensive environmental impact assessment, including a life-cycle analysis, will be crucial. This involves evaluating the environmental footprint of the entire process, from the sourcing of raw materials to the final product and its eventual degradation. Adopting these sustainable practices will be essential for the long-term viability and responsible application of this compound chemistry. benthamdirect.com
Q & A
Q. What spectroscopic methods are recommended for characterizing 4,8-Dichloro-2-(trifluoromethyl)quinoline?
- Methodological Answer : Use a combination of:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-F stretches at ~1100–1250 cm⁻¹, C-Cl stretches ~550–850 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm), while ¹³C NMR and DEPT-135 resolve carbon frameworks, including CF₃ (δ ~120–125 ppm, quartet) and Cl-substituted carbons .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₀H₄Cl₂F₃N, exact mass 280.95) and fragmentation patterns (e.g., loss of Cl or CF₃ groups) .
Q. What are common synthetic routes for this compound?
- Methodological Answer : Key approaches include:
- Conrad-Limpach Cyclization : React m-chloroaniline with ethyl ethoxymethylenemalonate under acidic conditions to form the quinoline core, followed by chlorination at positions 4 and 8 .
- Trifluoromethylation Strategies : Introduce CF₃ via copper-catalyzed cross-coupling or gold-catalyzed cyclization of trifluoromethylated propargyl-amines .
- Post-Functionalization : Chlorinate pre-formed 2-trifluoromethylquinolines using PCl₅ or SOCl₂ under controlled conditions .
Q. How should researchers handle safety and stability concerns?
- Methodological Answer :
- Hazards : The compound exhibits irritant properties (H315, H319, H335) and requires PPE (gloves, goggles). Avoid inhalation and use in fume hoods .
- Storage : Store in airtight containers at 2–8°C, protected from moisture and light. Monitor decomposition via periodic HPLC or TLC analysis .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound?
- Methodological Answer :
- Catalyst Screening : Test CuCl₂ (10 mol%) under aerobic conditions for improved regioselectivity in trifluoromethylation steps .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve yields (≥85%) using controlled microwave irradiation .
Q. How do chloro and trifluoromethyl substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing CF₃ group deactivates the quinoline ring, requiring harsher conditions (e.g., Pd(OAc)₂, XPhos ligand) for Suzuki-Miyaura couplings.
- Steric Effects : Cl at C-4 and C-8 hinders nucleophilic substitution; use bulky bases (e.g., DBU) to mitigate steric crowding during functionalization .
- Computational Modeling : DFT studies predict preferred reaction sites (e.g., C-3 for electrophilic substitution due to CF₃-directed polarization) .
Q. What strategies are used to evaluate biological activity, such as antimalarial potential?
- Methodological Answer :
- In Vitro Assays : Test against Plasmodium falciparum strains (e.g., 3D7 (CQ-sensitive) and Dd2 (CQ-resistant)) using SYBR Green fluorescence assays. IC₅₀ values <1 μM indicate promising activity .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace Cl with Br or NO₂) to assess impact on potency and resistance profiles .
- Cytotoxicity Screening : Use human hepatoma (HepG2) cells to determine selectivity indices (SI >10 preferred) .
Q. How can derivatives of this compound be synthesized for functional studies?
- Methodological Answer :
- Acylation Reactions : React with chloroacetyl chloride in anhydrous THF to produce O-acylation products (e.g., ethyl 4-(2-chloroacetoxy)-7-(trifluoromethyl)quinoline-3-carboxylate) .
- Nucleophilic Substitution : Replace Cl at C-4 with amines (e.g., morpholine) using KI as a catalyst in DMF at 80°C .
- Photocatalytic C-H Functionalization : Use Ru(bpy)₃Cl₂ under blue LED light to introduce aryl groups at C-5 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
